Cas no 125059-87-2 (3-(6-chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane)

3-(6-chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane structure
125059-87-2 structure
Product Name:3-(6-chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane
CAS No:125059-87-2
MF:C11H14ClN3
MW:223.701961040497
CID:3699417
PubChem ID:132658
Update Time:2025-04-22

3-(6-chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane Chemical and Physical Properties

Names and Identifiers

    • 1-Azabicyclo[2.2.2]octane, 3-(6-chloropyrazinyl)-
    • 1-Azabicyclo[2.2.2]octane, 3-(6-chloro-2-pyrazinyl)-
    • 3-(6-chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane
    • EN300-255415
    • 3-(6-Chloro-pyrazin-2-yl)-1-aza-bicyclo[2.2.2]octane
    • SVYQJDWKZFJOEJ-UHFFFAOYSA-N
    • L005279
    • 125059-87-2
    • Pyrazinylquinuclidine 5n (maleate)
    • CHEMBL102588
    • BDBM50033163
    • 3-(6-CHLOROPYRAZIN-2-YL)QUINUCLIDINE
    • L 689660 (maleate)
    • SCHEMBL2968389
    • Inchi: 1S/C11H14ClN3/c12-11-6-13-5-10(14-11)9-7-15-3-1-8(9)2-4-15/h5-6,8-9H,1-4,7H2
    • InChI Key: SVYQJDWKZFJOEJ-UHFFFAOYSA-N
    • SMILES: N12CCC(CC1)C(C1=NC(Cl)=CN=C1)C2

Computed Properties

  • Exact Mass: 223.088
  • Monoisotopic Mass: 223.088
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 29Ų

Experimental Properties

  • Boiling Point: 332°C at 760 mmHg
  • Flash Point: 154.6°C
  • LogP: 1.87710

3-(6-chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane Pricemore >>

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